7.1. Anticancer Activity: Compound 1l demonstrated promising anticancer activity, particularly against multi-drug resistant cancer cells. [] This activity stems from its dual inhibitory action on:
When combined with doxorubicin, an established anticancer drug, compound 1l significantly enhanced its anticancer activity in human colorectal carcinoma LS180 cells. This synergistic effect was evidenced by a 13.8-fold improvement in the IC50 of doxorubicin, increased caspase-3 activity (indicating enhanced apoptosis), and a significant reduction in the colony formation ability of LS180 cells. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4